N-(4-Butoxybenzylidene)-4-acetylaniline
CAS No.: 17224-18-9
Cat. No.: VC20983305
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17224-18-9 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone |
| Standard InChI | InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3 |
| Standard InChI Key | OCSNPDHAHJRADR-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(4-Butoxybenzylidene)-4-acetylaniline belongs to the class of organic compounds known as Schiff bases, specifically an imine formed by the condensation of 4-butoxybenzaldehyde and 4-acetylaniline. The compound features a characteristic C=N (imine) bond connecting the two aromatic rings. The molecular structure includes a butoxy group (-OCH₂CH₂CH₂CH₃) attached to one aromatic ring and an acetyl group (-COCH₃) on the other ring, creating a conjugated system that influences its electronic and physical properties.
The structural arrangement of N-(4-Butoxybenzylidene)-4-acetylaniline results in a planar configuration around the C=N bond, which is essential for its potential liquid crystalline properties. This planarity facilitates molecular packing and alignment, contributing to its possible applications in various fields. The butoxy group introduces lipophilicity to the molecule, while the acetyl group provides a polar functionality, creating an amphiphilic character that affects its solubility and interaction with other molecules.
Physical Properties
While specific experimental data for N-(4-Butoxybenzylidene)-4-acetylaniline is limited in the available literature, theoretical predictions based on its chemical structure suggest it exists as a crystalline solid at room temperature. Like other Schiff bases with similar structures, it likely exhibits limited water solubility but good solubility in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).
The presence of the butoxy and acetyl groups is expected to influence its melting point, with predictions suggesting a range typical for similar Schiff bases. The compound's optical properties, including absorption in the UV-visible range, are likely influenced by its conjugated system, making it potentially useful for spectroscopic applications.
Synthesis Methodologies
Traditional Condensation Reaction
The synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline would typically follow standard Schiff base preparation methods. The most common approach involves the condensation reaction between 4-butoxybenzaldehyde and 4-acetylaniline. This reaction proceeds via nucleophilic addition of the amine nitrogen to the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
The synthetic procedure would likely involve the following steps:
-
Dissolution of equimolar amounts of 4-butoxybenzaldehyde and 4-acetylaniline in an appropriate solvent (commonly ethanol)
-
Addition of a catalytic amount of acid (such as glacial acetic acid) to facilitate the reaction
-
Refluxing the mixture for several hours
-
Cooling and isolation of the product through filtration or recrystallization
Modern Synthetic Approaches
Contemporary synthetic methodologies may employ alternative approaches to improve yield, purity, and reaction efficiency. These could include:
-
Microwave-assisted synthesis: Reducing reaction time from hours to minutes while potentially improving yields
-
Solvent-free methods: Environmentally friendly approaches that minimize waste generation
-
Green chemistry techniques: Using benign catalysts such as natural acids or solid supports
The optimization of these methods would be crucial for industrial-scale production and research applications requiring high-purity samples of N-(4-Butoxybenzylidene)-4-acetylaniline.
Chemical Reactivity
Hydrolysis
As with other Schiff bases, N-(4-Butoxybenzylidene)-4-acetylaniline would be susceptible to hydrolysis under acidic conditions, reverting to its constituent aldehyde and amine components. The imine (C=N) bond represents the most reactive site in the molecule, being vulnerable to nucleophilic attack by water molecules, particularly in acidic environments that facilitate protonation of the nitrogen atom.
The hydrolysis reaction would be expected to proceed through the following general mechanism:
-
Protonation of the imine nitrogen
-
Nucleophilic attack by water at the iminium carbon
-
Proton transfers leading to formation of a carbinolamine intermediate
-
Decomposition to the original aldehyde and amine components
Reduction Reactions
The imine bond in N-(4-Butoxybenzylidene)-4-acetylaniline can undergo reduction to form the corresponding secondary amine. Common reducing agents for this transformation would include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly useful for selective imine reduction in the presence of other reducible groups such as the acetyl functionality.
The resulting secondary amine product would exhibit different chemical and physical properties compared to the original Schiff base, potentially opening additional applications in organic synthesis and pharmaceutical development.
Spectroscopic Characterization
Infrared Spectroscopy
The infrared spectrum of N-(4-Butoxybenzylidene)-4-acetylaniline would likely show characteristic absorption bands that could be used for its identification. The most distinctive features would include:
-
C=N stretching vibration (typically observed in the range of 1650-1630 cm⁻¹)
-
Aromatic C=C stretching (approximately 1600-1400 cm⁻¹)
-
C-O stretching from the butoxy group (around 1250-1200 cm⁻¹)
-
C=O stretching from the acetyl group (approximately 1700-1680 cm⁻¹)
These spectral features would provide a fingerprint for the compound and could be used to confirm its successful synthesis and purity.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy would reveal critical structural information about N-(4-Butoxybenzylidene)-4-acetylaniline. Expected signals would include:
-
A singlet at approximately δ 8.0-8.5 ppm corresponding to the imine proton (HC=N)
-
Multiple signals in the aromatic region (δ 6.5-8.0 ppm) representing the protons on both aromatic rings
-
A triplet and multiple methylene signals (δ 0.9-4.0 ppm) from the butoxy chain
-
A singlet at approximately δ 2.5 ppm from the methyl protons of the acetyl group
¹³C NMR would complement this information by showing characteristic signals for the imine carbon (around δ 160-165 ppm), carbonyl carbon (approximately δ 195-200 ppm), aromatic carbons, and aliphatic carbons from the butoxy and acetyl groups.
Applications in Materials Science
Liquid Crystal Properties
Based on structural similarities to other Schiff bases documented in scientific literature, N-(4-Butoxybenzylidene)-4-acetylaniline may exhibit liquid crystalline behavior. The elongated molecular shape with terminal polar and non-polar groups is conducive to molecular alignment characteristic of liquid crystal phases. The butoxy chain likely contributes to the formation of lamellar structures through van der Waals interactions, while the rigid core provides the necessary molecular anisotropy.
If confirmed through experimental studies, these properties could make N-(4-Butoxybenzylidene)-4-acetylaniline valuable in display technologies, optical switches, or temperature sensors. The presence of the acetyl group might introduce additional functionality compared to simpler Schiff base liquid crystals, potentially allowing for more complex applications.
Coordination Chemistry
The imine nitrogen and oxygen atoms in N-(4-Butoxybenzylidene)-4-acetylaniline can serve as coordination sites for metal ions, enabling the formation of metal complexes with potentially interesting properties. Such complexes could exhibit altered electronic, magnetic, or catalytic properties compared to either the free ligand or the metal ion alone.
Potential applications of these metal complexes include:
-
Catalysis of organic transformations
-
Sensing of metal ions in solution
-
Development of novel materials with unique optical or electronic properties
-
Models for biological systems involving metal-ligand interactions
Biological Activities
Antioxidant Properties
The conjugated system in N-(4-Butoxybenzylidene)-4-acetylaniline could potentially confer antioxidant properties through its ability to stabilize free radicals. Similar Schiff bases have demonstrated the capacity to scavenge reactive oxygen species, suggesting that N-(4-Butoxybenzylidene)-4-acetylaniline might exhibit comparable activity.
Experimental verification through standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or ferric reducing antioxidant power (FRAP) would be necessary to quantify any antioxidant capacity.
Computational Studies
Molecular Modeling
Computational studies could provide valuable insights into the structural and electronic properties of N-(4-Butoxybenzylidene)-4-acetylaniline. Quantum chemical calculations at various levels of theory (including density functional theory methods) would enable prediction of:
-
Optimized molecular geometry
-
Electronic structure and charge distribution
-
Vibrational frequencies and spectroscopic properties
-
Reactivity parameters such as frontier molecular orbitals
Such theoretical studies would complement experimental investigations and guide the design of related compounds with enhanced properties for specific applications.
Structure-Property Relationships
Comparison with Analogous Compounds
Structural Analogues
N-(4-Butoxybenzylidene)-4-acetylaniline shares structural similarities with other Schiff bases, particularly those derived from substituted benzaldehydes and anilines. A comparative analysis with compounds such as N-(4-methoxybenzylidene)-4-methoxyaniline reveals important structural differences that likely influence their respective properties.
The table below presents a theoretical comparison of key structural features:
| Compound | Aldehyde Component | Amine Component | Key Distinguishing Features |
|---|---|---|---|
| N-(4-Butoxybenzylidene)-4-acetylaniline | 4-Butoxybenzaldehyde | 4-Acetylaniline | Longer alkoxy chain (C4), electron-withdrawing acetyl group |
| N-(4-Methoxybenzylidene)-4-methoxyaniline | 4-Methoxybenzaldehyde | 4-Methoxyaniline | Shorter alkoxy chains (C1), electron-donating methoxy groups on both rings |
| N-(4-Ethoxybenzylidene)-4-nitroaniline | 4-Ethoxybenzaldehyde | 4-Nitroaniline | Medium alkoxy chain (C2), strongly electron-withdrawing nitro group |
These structural differences would be expected to influence properties such as:
-
Solubility and lipophilicity
-
Thermal stability
-
Electronic absorption spectra
-
Crystal packing and potential liquid crystalline behavior
-
Biological activities and interactions with biomolecules
Functional Property Comparison
While specific experimental data for N-(4-Butoxybenzylidene)-4-acetylaniline is limited, a theoretical comparison of functional properties with related compounds can be proposed:
| Property | N-(4-Butoxybenzylidene)-4-acetylaniline | N-(4-Methoxybenzylidene)-4-methoxyaniline | Rationale for Differences |
|---|---|---|---|
| Hydrolytic Stability | Potentially lower | Higher | Electron-withdrawing acetyl group may facilitate imine hydrolysis |
| UV-Vis Absorption | Likely shifted to longer wavelengths | Shorter wavelength absorption | Extended conjugation through acetyl group |
| Liquid Crystal Behavior | Potentially enhanced smectic phases | Known to exhibit liquid crystalline properties | Longer butoxy chain may promote lamellar ordering |
| Metal Coordination | Potentially bidentate through N and O | Primarily monodentate through N | Additional coordination site through acetyl oxygen |
Future Research Directions
Synthesis and Characterization
Future research on N-(4-Butoxybenzylidene)-4-acetylaniline should focus initially on optimized synthesis and comprehensive characterization. Priority areas include:
-
Development of high-yield, environmentally friendly synthetic routes
-
Complete spectroscopic characterization (IR, NMR, UV-Vis, mass spectrometry)
-
Crystal structure determination through X-ray crystallography
-
Thermal analysis to determine phase transitions and stability
-
Detailed study of solution behavior in various solvents
These fundamental studies would establish a solid foundation for more applied research directions.
Applications Development
Based on the predicted properties of N-(4-Butoxybenzylidene)-4-acetylaniline, several promising application areas warrant investigation:
-
Evaluation of liquid crystalline properties and potential use in display technologies
-
Assessment of biological activities, particularly antimicrobial and antioxidant properties
-
Development of metal complexes and investigation of their catalytic activities
-
Exploration of sensor applications based on optical or electronic response to analytes
-
Study of inclusion compounds and host-guest interactions
Interdisciplinary approaches combining chemistry, materials science, and biology would maximize the potential for discovering valuable applications for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume